molecular formula C16H16N2O3 B4236765 N-[(2-ethoxyphenyl)carbamoyl]benzamide

N-[(2-ethoxyphenyl)carbamoyl]benzamide

Cat. No.: B4236765
M. Wt: 284.31 g/mol
InChI Key: GOBKDBPVTCLEJG-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)carbamoyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group, which is a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)carbamoyl]benzamide typically involves the reaction of 2-ethoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-ethoxyaniline+benzoyl chlorideN-[(2-ethoxyphenyl)amino]carbonylbenzamide+HCl\text{2-ethoxyaniline} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethoxyaniline+benzoyl chloride→N-[(2-ethoxyphenyl)amino]carbonylbenzamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Hydrolysis: 2-ethoxyaniline and benzoic acid.

    Reduction: 2-ethoxyaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-ethoxyphenyl)carbamoyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Similar structure but lacks the ethoxy group.

    N-(2-methoxyphenyl)benzamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(2-chlorophenyl)benzamide: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness

N-[(2-ethoxyphenyl)carbamoyl]benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This functional group can also affect the compound’s solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)carbamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-11-7-6-10-13(14)17-16(20)18-15(19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKDBPVTCLEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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